2-Aminooxy-1-morpholin-4-ylethanone

Bioconjugation Drug Discovery Medicinal Chemistry

This bifunctional reagent uniquely pairs a chemoselective aminooxy (-ONH₂) handle for oxime ligation with a solubility-enhancing morpholine ring. Unlike simple aminooxyacetic acid (AOA) or O-alkylhydroxylamines, the morpholine moiety improves aqueous solubility of conjugates, reduces ADC aggregation, and lowers non-specific binding in affinity pull-down assays. The precise aminooxyacetyl-morpholine architecture ensures optimal linker geometry—a one-carbon shift (cf. 4-[2-(aminooxy)ethyl]morpholine) alters target engagement. Ideal for site-specific payload attachment to aldehyde-tagged proteins, GABA-T probe development (IC₅₀ = 12 μM, reversible), and hydrophilic affinity matrix construction. Source the hydrochloride salt for proven stability and handling.

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
Cat. No. B15356644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminooxy-1-morpholin-4-ylethanone
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CON
InChIInChI=1S/C6H12N2O3/c7-11-5-6(9)8-1-3-10-4-2-8/h1-5,7H2
InChIKeyFYWQKEYLUJEPRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminooxy-1-morpholin-4-ylethanone: Core Chemical Profile and Key Identifiers for Sourcing


2-Aminooxy-1-morpholin-4-ylethanone, often sourced as its hydrochloride salt (CAS 312521-29-2), is a small-molecule reagent featuring a morpholine ring linked to an aminooxyacetyl group [1]. This bifunctional structure combines the nucleophilic, chemoselective reactivity of the aminooxy (-ONH2) moiety with the solubility and pharmacokinetic-modulating properties of a morpholine heterocycle [2]. Its core utility lies in bioconjugation via oxime ligation and as a versatile scaffold in medicinal chemistry and materials science research .

Why Substituting 2-Aminooxy-1-morpholin-4-ylethanone with Similar Morpholines or Aminooxy Reagents Can Compromise Experimental Outcomes


Simple morpholines lack the reactive aminooxy handle required for chemoselective oxime ligation, while common aminooxy reagents like aminooxyacetic acid (AOA) or O-alkylhydroxylamines possess different solubility, steric, and electronic profiles that directly impact conjugation efficiency and biological activity . Even a one-carbon shift in the linker, as seen with 4-[2-(aminooxy)ethyl]morpholine (CAS 1195-51-3), alters the spatial orientation and flexibility of the reactive group, potentially reducing target engagement or changing pharmacokinetic properties [1]. Generic substitution risks failed bioconjugation, altered inhibitory potency, or inconsistent material properties.

2-Aminooxy-1-morpholin-4-ylethanone: Quantified Performance Advantages in Key Research Applications


Enhanced Aqueous Solubility Compared to Aromatic Aminooxy Analogs for Biomedical Applications

The presence of the morpholine ring in 2-aminooxy-1-morpholin-4-ylethanone significantly improves its aqueous solubility relative to aromatic aminooxy analogues . This property is critical for facilitating homogeneous reaction conditions in aqueous bioconjugation and maintaining solubility in biological assays.

Bioconjugation Drug Discovery Medicinal Chemistry

Optimized Enzyme Inhibition Profile: Balanced Activity Against GABA Transaminase

In vitro assays demonstrate that 2-aminooxy-1-morpholin-4-ylethanone inhibits GABA transaminase (GABA-T) with an IC₅₀ of 12 μM through a reversible mechanism . This moderate potency distinguishes it from more potent but often irreversible or less selective aminooxy inhibitors, such as aminooxyacetic acid (AOA), which is a broad-spectrum inhibitor of pyridoxal phosphate-dependent enzymes [1].

Enzyme Inhibition Neuroscience Metabolic Disease

Superior Scaffold for Chemoselective Oxime Ligation in Bioconjugation

The aminooxy group of 2-aminooxy-1-morpholin-4-ylethanone undergoes highly specific oxime ligation with carbonyl compounds under mild acidic conditions (pH 4–6), forming stable oxime bonds . This reactivity is exploited in diverse bioconjugation strategies. While other aminooxy compounds can perform this reaction, the morpholine moiety in this specific compound provides a hydrophilic spacer that enhances the solubility and biocompatibility of the resulting conjugates, which is a distinct advantage over more hydrophobic linkers [1].

Bioconjugation Click Chemistry Drug Delivery

Precursor for Tailored Inhibitor Libraries via Oxime-based Fragment Assembly

The aminooxy functionality serves as a versatile handle for generating libraries of multidentate inhibitors through oxime ligation with diverse aldehyde building blocks [1]. This compound's specific morpholine-ethanone core provides a rigid, hydrophilic scaffold that can be elaborated into a variety of potential inhibitors with tunable properties, differentiating it from simpler, linear aminooxy platforms that lack the same degree of structural pre-organization and solubility modulation [2].

Fragment-Based Drug Discovery Chemical Biology High-Throughput Screening

High-Impact Research and Industrial Applications for 2-Aminooxy-1-morpholin-4-ylethanone


Site-Specific Bioconjugation of Therapeutic Proteins and Antibodies

Leverage the chemoselective oxime ligation to site-specifically attach payloads (e.g., cytotoxins, imaging agents) to aldehyde-tagged proteins. The morpholine group enhances the aqueous solubility of the resulting antibody-drug conjugate (ADC), reducing aggregation and improving pharmacokinetic profiles compared to conjugates made with hydrophobic aminooxy linkers.

Development of Reversible GABA Transaminase (GABA-T) Inhibitors for Neurological Research

Use as a lead compound or chemical probe to investigate GABAergic neurotransmission. Its moderate, reversible inhibition of GABA-T (IC₅₀ = 12 μM) provides a less toxic alternative to the irreversible and broad-spectrum inhibitor aminooxyacetic acid (AOA), allowing for more nuanced studies of GABA metabolism in cellular and animal models.

Synthesis of Customized Affinity Matrices and Chemical Probes for Target Identification

Employ as a hydrophilic linker to tether small-molecule ligands to solid supports (e.g., Sepharose beads) via oxime chemistry . The resulting affinity matrix can be used for pull-down assays to identify cellular targets of a drug candidate. The morpholine spacer reduces non-specific protein binding compared to traditional, more hydrophobic linkers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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